N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide
Overview
Description
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetamide, phenoxy, diethylamino, and difluoropyridinyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Nitration and Reduction: The initial step may involve the nitration of a suitable aromatic compound, followed by reduction to form an amine intermediate.
Acetylation: The amine intermediate is then acetylated to introduce the acetamide group.
Coupling Reactions: The phenoxy and diethylamino groups are introduced through coupling reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-[4-[6-(4-acetamidophenoxy)-4-(dimethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide: Differing by the presence of dimethylamino instead of diethylamino group.
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-dichloropyridin-2-yl]oxyphenyl]acetamide: Differing by the presence of chlorine instead of fluorine atoms.
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]propionamide: Differing by the presence of a propionamide group instead of acetamide.
These comparisons highlight the structural variations and potential differences in chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O4/c1-5-31(6-2)23-21(26)24(34-19-11-7-17(8-12-19)28-15(3)32)30-25(22(23)27)35-20-13-9-18(10-14-20)29-16(4)33/h7-14H,5-6H2,1-4H3,(H,28,32)(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOIBGUUENMWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=C1F)OC2=CC=C(C=C2)NC(=O)C)OC3=CC=C(C=C3)NC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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